N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
説明
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-12(2)16(3,10-17)19-14(22)9-23-15-20-18-11-21(15)13-7-5-4-6-8-13/h4-8,11-12H,9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGOVLCUIXWCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 321.4 g/mol. Its structure features a triazole ring which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₅OS |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 1324398-68-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the triazole moiety suggests potential antifungal and anticancer properties, as compounds with similar structures have shown efficacy in inhibiting specific enzymes and receptors involved in disease pathways.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. A study by demonstrated that derivatives of triazoles can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Properties
The potential anticancer activity of N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been explored in various studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, likely through the activation of caspases and modulation of apoptotic pathways.
Case Studies
- Study on Antifungal Efficacy : In a comparative study involving several triazole derivatives, N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide was found to exhibit superior antifungal activity against Candida albicans compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of fluconazole.
- Anticancer Activity Assessment : A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value lower than that observed for common chemotherapeutic agents. The mechanism was attributed to cell cycle arrest at the G1 phase and subsequent induction of apoptosis.
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for further development. Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications.
類似化合物との比較
Structural Analogues with Insect Olfactory Receptor Activity
Several analogues share the 1,2,4-triazole-sulfanyl-acetamide scaffold but differ in substituents, leading to divergent biological effects:
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) : A potent agonist of insect Orco channels, featuring ethylphenyl and pyridinyl substituents. Its activity is attributed to the pyridinyl group’s electron-withdrawing nature and the ethyl group’s hydrophobicity .
- OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) : An Orco antagonist with an isopropylphenyl group, demonstrating that bulkier substituents on the acetamide nitrogen can switch activity from agonist to antagonist .
- OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) : Substitution with a butylphenyl group enhances antagonistic potency across insect species .
Key Structural Differences :
Analogues with Antiviral and Antimicrobial Activity
- N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide : Exhibits anti-HIV-1 activity due to bromophenyl and cyclohexylmethyl groups, which enhance hydrophobic interactions with viral enzymes .
- KA3-KA15 Series (N-substituted aryl-2-{[4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl}acetamides): Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring show enhanced antimicrobial and anti-inflammatory activities .
Key Functional Insights :
Analogues with Anti-Inflammatory and Antioxidant Properties
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: These derivatives, tested at 10 mg/kg, showed anti-exudative activity comparable to diclofenac sodium, with furan rings contributing to π-π stacking interactions .
Comparison :
- The absence of a furan or pyridinyl group in the target compound may reduce anti-inflammatory efficacy but could enhance metabolic stability due to the cyano group’s resistance to oxidation.
Data Tables
Table 2: Impact of Substituents on Activity
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the triazole core, followed by sulfanyl-acetamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for triazole formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent integration and connectivity .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in triazole moieties) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anti-exudative potential of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified phenyl, cyano, or triazole groups to assess their impact on activity .
- In vitro assays : Measure inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in macrophage cell lines .
- In vivo models : Use formalin-induced edema in rats to quantify anti-exudative activity, comparing dose-response profiles .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain discrepancies .
- Target validation : Use molecular docking to identify binding interactions with proteins like COX-2 or NF-κB, followed by siRNA knockdown to confirm relevance .
- Dose recalibration : Adjust in vivo dosages to account for tissue penetration barriers .
Q. How does the sulfanyl-acetamide moiety influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Chemical reactivity : The sulfanyl group participates in nucleophilic substitutions, enabling derivatization (e.g., alkylation or oxidation) .
- Bioactivity enhancement : The acetamide linker improves solubility and facilitates interactions with hydrophobic enzyme pockets (e.g., triazole-dependent targets like CYP450) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
